molecular formula C19H17N3O6S2 B5056997 N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

Cat. No. B5056997
M. Wt: 447.5 g/mol
InChI Key: VFGFTKWOEQJAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound used in scientific research. MNBS belongs to the family of sulfonamide compounds and is widely used as a tool in biochemical and physiological studies.

Mechanism of Action

MNBS inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. As a result, the pH of the surrounding environment is altered, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by MNBS can have a range of biochemical and physiological effects. For example, the inhibition of carbonic anhydrase in the kidneys can lead to an increase in the excretion of bicarbonate ions, which can be used to treat metabolic alkalosis. Inhibition of carbonic anhydrase in the eye can reduce the production of aqueous humor and can be used to treat glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of using MNBS in lab experiments is that it is a potent and specific inhibitor of carbonic anhydrase activity. This allows researchers to study the role of carbonic anhydrases in various physiological processes. However, one limitation of using MNBS is that it can have off-target effects on other enzymes that are structurally similar to carbonic anhydrases.

Future Directions

There are many potential future directions for research involving MNBS. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase activity. Another area of interest is the study of the role of carbonic anhydrases in cancer, as these enzymes have been implicated in tumor growth and metastasis. Additionally, MNBS could be used as a tool to study the role of carbonic anhydrases in other physiological processes, such as acid-base balance and fluid secretion.

Synthesis Methods

The synthesis of MNBS involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product obtained is then purified using column chromatography.

Scientific Research Applications

MNBS is used in scientific research as a tool to study the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. MNBS is a potent inhibitor of carbonic anhydrase activity and is used to study the role of these enzymes in various physiological processes.

properties

IUPAC Name

N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-14-5-4-6-16(13-14)21-29(25,26)17-11-9-15(10-12-17)20-30(27,28)19-8-3-2-7-18(19)22(23)24/h2-13,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGFTKWOEQJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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